![molecular formula C24H16N2O2 B8263445 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde is an organic compound that features a bipyridine core with aldehyde functional groups attached to the 4,4’ positions of the bipyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde typically involves the functionalization of bipyridine derivatives. One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields high amounts of the desired bipyridine derivative, which can then be further functionalized to introduce aldehyde groups.
Industrial Production Methods
Industrial production methods for 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bipyridine core can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dicarboxylic acid.
Reduction: 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzyl alcohol.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde largely depends on its role as a ligand in coordination chemistry. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. These complexes can facilitate electron transfer processes, making them useful in redox reactions and other catalytic applications .
Comparison with Similar Compounds
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde can be compared with other bipyridine derivatives, such as:
4,4’-Bipyridine: A simpler bipyridine derivative without aldehyde groups, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 2,2’ positions, known for its strong chelating properties.
3,3’-Bipyridine: A bipyridine isomer with nitrogen atoms in the 3,3’ positions, used in the synthesis of various coordination compounds.
The uniqueness of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzaldehyde lies in its functionalization with aldehyde groups, which allows for further chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
4-[6-[5-(4-formylphenyl)pyridin-2-yl]pyridin-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-15-17-1-5-19(6-2-17)21-9-11-23(25-13-21)24-12-10-22(14-26-24)20-7-3-18(16-28)4-8-20/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLLGKNBECMUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
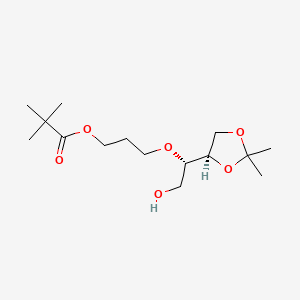

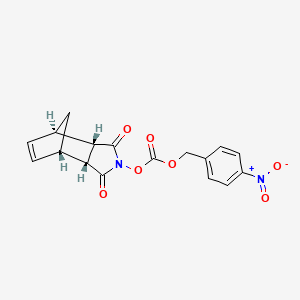
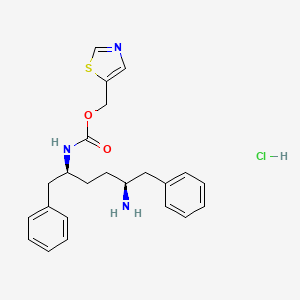

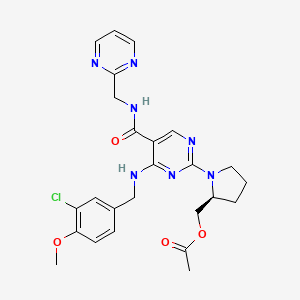
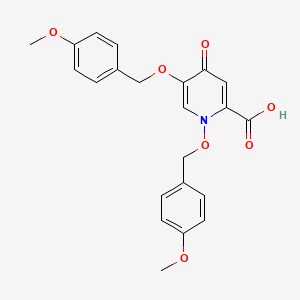
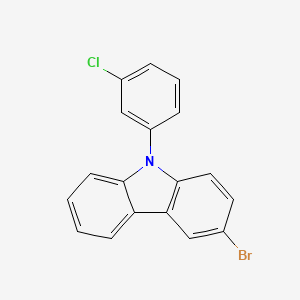
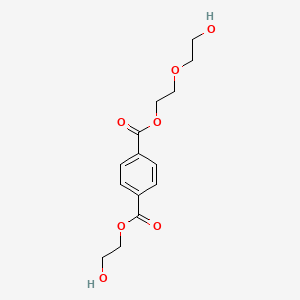
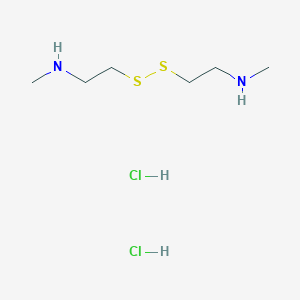
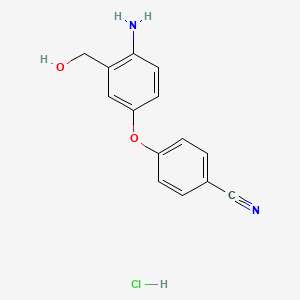
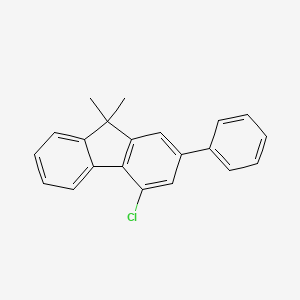
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)

